1-(Benzyloxy)-4-vinylnaphthalene
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Overview
Description
1-(Benzyloxy)-4-vinylnaphthalene is an organic compound that features a naphthalene ring substituted with a benzyloxy group at the first position and a vinyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-vinylnaphthalene can be synthesized through a multi-step process involving the following key steps:
Vinylation: The vinyl group can be introduced via a Heck reaction, where the benzyloxy-substituted naphthalene is reacted with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-vinylnaphthalene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted naphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-4-vinylnaphthalene has several applications in scientific research:
Materials Science: It can be used as a monomer in the synthesis of polymers with unique optical and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be used in the development of fluorescent probes for biological imaging.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-vinylnaphthalene depends on its specific application. For instance:
In Polymerization: The vinyl group undergoes radical polymerization to form long polymer chains.
In Biological Systems: If used as a fluorescent probe, it interacts with specific biomolecules, leading to changes in fluorescence properties that can be detected and analyzed.
Comparison with Similar Compounds
1-(Benzyloxy)-2-vinylnaphthalene: Similar structure but with the vinyl group at the second position.
1-(Benzyloxy)-4-ethylnaphthalene: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: 1-(Benzyloxy)-4-vinylnaphthalene is unique due to the presence of both a benzyloxy and a vinyl group on the naphthalene ring, which imparts distinct reactivity and potential for diverse applications in materials science and organic synthesis.
Properties
IUPAC Name |
1-ethenyl-4-phenylmethoxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-2-16-12-13-19(18-11-7-6-10-17(16)18)20-14-15-8-4-3-5-9-15/h2-13H,1,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUXIQYDYVMYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C2=CC=CC=C12)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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